
2(3H)-Furanone, dihydro-3-(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Furanone, dihydro-3-(trimethylsilyl)- is a chemical compound that belongs to the class of furanones. Furanones are heterocyclic organic compounds containing a furan ring with a ketone group. The addition of a trimethylsilyl group to the furanone structure enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Furanone, dihydro-3-(trimethylsilyl)- typically involves the reaction of a furanone derivative with a trimethylsilyl reagent. One common method is the silylation of dihydrofuranone using trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl group.
Industrial Production Methods: In an industrial setting, the production of 2(3H)-Furanone, dihydro-3-(trimethylsilyl)- can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: 2(3H)-Furanone, dihydro-3-(trimethylsilyl)- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form dihydrofuran derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as halides or alkoxides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or alkoxides in the presence of a suitable base.
Major Products Formed:
Oxidation: Oxidized furanone derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Functionalized furanone derivatives with various substituents.
Aplicaciones Científicas De Investigación
2(3H)-Furanone, dihydro-3-(trimethylsilyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2(3H)-Furanone, dihydro-3-(trimethylsilyl)- involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes, receptors, or other biomolecules, modulating their activity and function.
Comparación Con Compuestos Similares
2(3H)-Furanone, dihydro-3-methyl-: Similar structure but with a methyl group instead of a trimethylsilyl group.
2(3H)-Furanone, dihydro-3-ethyl-: Similar structure but with an ethyl group instead of a trimethylsilyl group.
2(3H)-Furanone, dihydro-3-phenyl-: Similar structure but with a phenyl group instead of a trimethylsilyl group.
Uniqueness: The presence of the trimethylsilyl group in 2(3H)-Furanone, dihydro-3-(trimethylsilyl)- imparts unique properties such as increased stability, reactivity, and lipophilicity compared to its analogs. These characteristics make it a valuable compound in various synthetic and research applications.
Propiedades
Número CAS |
57025-69-1 |
|---|---|
Fórmula molecular |
C7H14O2Si |
Peso molecular |
158.27 g/mol |
Nombre IUPAC |
3-trimethylsilyloxolan-2-one |
InChI |
InChI=1S/C7H14O2Si/c1-10(2,3)6-4-5-9-7(6)8/h6H,4-5H2,1-3H3 |
Clave InChI |
LMGFTOCAPJBUKZ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1CCOC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Nitrophenyl)sulfanyl]-1-(triphenylstannyl)ethyl thiocyanate](/img/structure/B14628646.png)

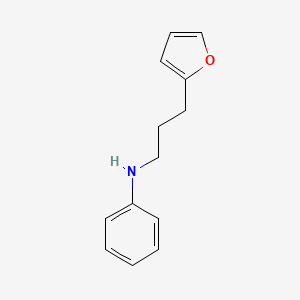

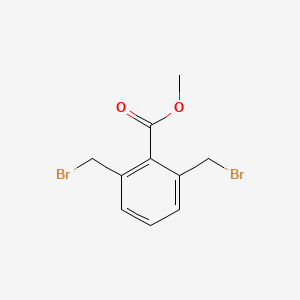
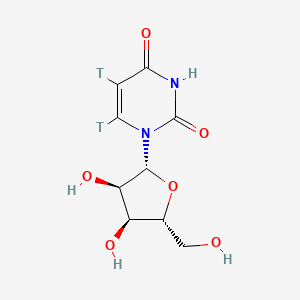

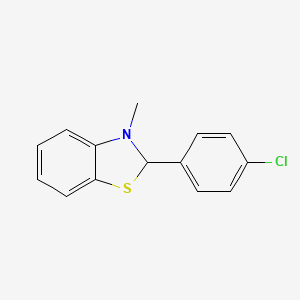
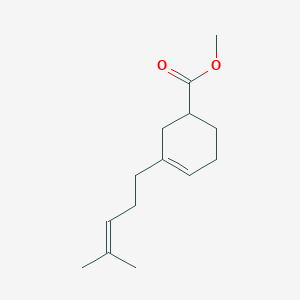
![Acetamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14628708.png)
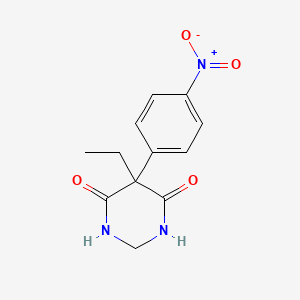
![4-Oxo-7-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14628716.png)
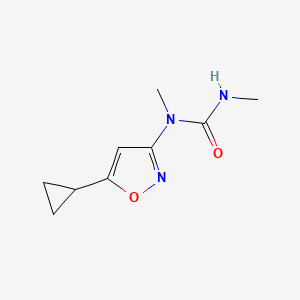
![Diethyl [(hydroxyimino)(phenyl)methyl]phosphonate](/img/structure/B14628725.png)
